molecular formula C15H19NO5 B14058602 [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester

[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B14058602
M. Wt: 293.31 g/mol
InChI Key: TWTFIYDWFWRHRW-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[1,4]dioxin moiety, which is known for its stability and unique chemical properties. The presence of the carbamic acid tert-butyl ester group adds to its versatility, making it a compound of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the benzo[1,4]dioxin core. This can be achieved through a series of cyclization reactions involving catechol and ethylene glycol under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the oxo-ethyl group.

The final step involves the reaction of the oxo-ethyl intermediate with tert-butyl isocyanate under controlled conditions to form the carbamic acid tert-butyl ester. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The benzo[1,4]dioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The oxo-ethyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s stability and reactivity make it suitable for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes or as a substrate in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced therapeutic efficacy.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The oxo-ethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways.

    Proteins: The compound can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid methyl ester
  • [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid ethyl ester
  • [2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid isopropyl ester

Uniqueness

The tert-butyl ester derivative is unique due to its increased steric hindrance, which can influence its reactivity and binding properties. This makes it a valuable compound for studying steric effects in chemical and biological systems.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-9-11(17)10-4-5-12-13(8-10)20-7-6-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTFIYDWFWRHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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